1-(3-cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carbaldehyde
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Overview
Description
1-(3-cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carbaldehyde is a chemical compound that features a pyrazole ring substituted with a cyclopropyl group and an aldehyde functional group
Preparation Methods
The synthesis of 1-(3-cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3-cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(3-cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(3-cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carbaldehyde can be compared to other pyrazole derivatives, such as:
3-cyclopropyl-1H-pyrazole: Lacks the aldehyde group, leading to different reactivity and applications.
1-(3-cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid: . The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2731014-35-8 |
---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
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